molecular formula C9H18N2O3S B2947506 N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide CAS No. 1100115-34-1

N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide

Cat. No.: B2947506
CAS No.: 1100115-34-1
M. Wt: 234.31
InChI Key: ALIJHSMVWIIXMV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide involves the reaction of piperidine with ethanesulfonyl chloride, followed by acetylation. The reaction conditions typically include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide can be compared with other similar compounds, such as:

  • N-[1-(methylsulfonyl)piperidin-4-yl]acetamide
  • N-[1-(propylsulfonyl)piperidin-4-yl]acetamide

These compounds share similar structural features but differ in the length and nature of the sulfonyl group. The uniqueness of this compound lies in its specific ethanesulfonyl group, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

N-(1-ethylsulfonylpiperidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-3-15(13,14)11-6-4-9(5-7-11)10-8(2)12/h9H,3-7H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIJHSMVWIIXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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